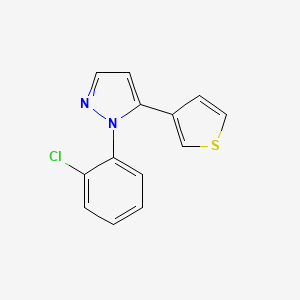
8-Fluoroquinoline-7-boronic acid
Descripción general
Descripción
8-Fluoroquinoline-7-boronic acid is a chemical compound with the molecular formula C9H7BFNO2 . It has an average mass of 190.967 Da and a monoisotopic mass of 191.055389 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 7 hydrogen atoms, 1 boron atom, 1 nitrogen atom, and 2 oxygen atoms .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, boronic acids are known to participate in various coupling reactions to form carbon-carbon bonds.Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3, a boiling point of 400.4±55.0 °C at 760 mmHg, and a flash point of 196.0±31.5 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond .Aplicaciones Científicas De Investigación
Antibacterial Agent Synthesis
8-Amino-7-(aryl/hetaryl)fluoroquinolones, synthesized using aryl(hetaryl)boronic acids, including 8-Fluoroquinoline-7-boronic acid, have demonstrated significant antibacterial activity. These compounds, developed through Suzuki–Miyaura cross-coupling reactions, exhibit promising results against various bacteria, suggesting potential for new antimicrobial drugs (Al-Akhras et al., 2022).
Luminescent Material Development
This compound contributes to the creation of organic luminescent materials. Research has shown that the reaction of this compound with other organic compounds, such as 1,2-phenylenediboronic acid, results in luminescent complexes. These materials have potential applications in electroluminescent devices like OLEDs (Jarzembska et al., 2017).
Cancer Research
In the context of cancer research, hybrid fluoroquinolone-boron complexes have been synthesized and evaluated, specifically in cervical cancer cell lines. These studies indicate the potential of fluoroquinolone-boron hybrids, including derivatives of this compound, as agents for cancer treatment (Hernández-López et al., 2019).
Chemosensor Development
This compound has been utilized in the development of chemosensors. For instance, its derivatives have been used in creating selective chromo- and fluoroionophores for detecting metal ions in aqueous solutions. This has significant implications in environmental monitoring and analytical chemistry (Moon et al., 2004).
Electroluminescent Properties
Studies on organoboron quinolinolates, involving this compound, have revealed their electroluminescent properties. These compounds exhibit potential for use in electronic devices due to their unique luminescent characteristics (Kappaun et al., 2006).
Safety and Hazards
Direcciones Futuras
Boronic acids, including 8-Fluoroquinoline-7-boronic acid, have been increasingly utilized in diverse areas of research . They have been used in the development of fluorescent sensors, biochemical tools, and therapeutics . Future research may continue to explore these and other potential applications of this compound.
Mecanismo De Acción
Target of Action
It is known that fluoroquinolines, a class of antibiotics to which this compound belongs, are known for their antibacterial activity. The boronic acid group could potentially enhance this activity, leading to the development of novel antibiotics with improved properties.
Mode of Action
Fluoroquinolines generally work by inhibiting bacterial dna synthesis, forming a ternary complex with a dna molecule and gyrase and topoisomerase iv enzymes, thus blocking bacterial dna supercoiling .
Action Environment
It’s known that the compound should be stored in an inert atmosphere and under refrigerated conditions .
Propiedades
IUPAC Name |
(8-fluoroquinolin-7-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BFNO2/c11-8-7(10(13)14)4-3-6-2-1-5-12-9(6)8/h1-5,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVBZWJQHLQPII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C2=C(C=CC=N2)C=C1)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675123 | |
| Record name | (8-Fluoroquinolin-7-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1217500-71-4 | |
| Record name | B-(8-Fluoro-7-quinolinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217500-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (8-Fluoroquinolin-7-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Fluoroquinoline-7-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






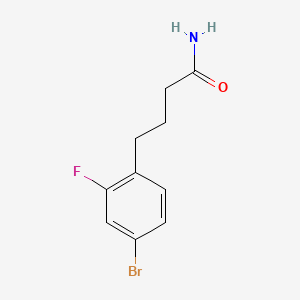
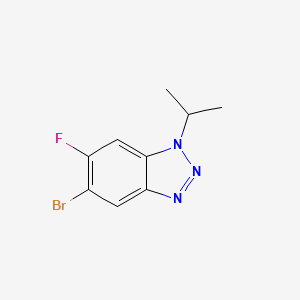
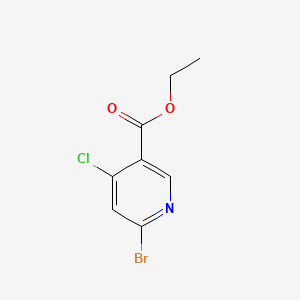
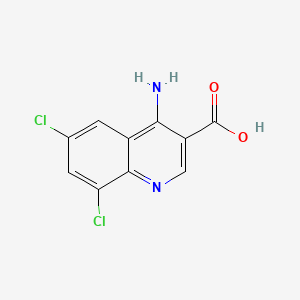
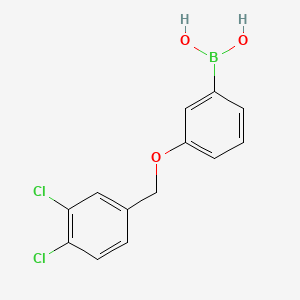

![2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one hydrochloride](/img/structure/B567420.png)
![(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride](/img/structure/B567424.png)
![3-Fluoro-2'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B567425.png)
![6-Nitrospiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one](/img/structure/B567426.png)
